![molecular formula C13H16BF3O2 B1383582 2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1698908-91-6](/img/structure/B1383582.png)
2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
This compound contains a difluoromethyl group, which is known for its ability to enhance the metabolic stability, solubility, and lipophilicity of organic molecules . The presence of the dioxaborolane moiety further adds to its versatility, making it a valuable building block in various synthetic transformations.
Métodos De Preparación
One common method involves the use of difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often include the presence of a base and a suitable solvent, with the process being facilitated by metal-based catalysts or photoredox catalysis .
Análisis De Reacciones Químicas
3.1. Cross-Coupling Reactions
One of the primary applications of 2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is significant for forming carbon-carbon bonds and is widely utilized in organic synthesis.
3.2. Other Reactions
In addition to cross-coupling reactions, this compound can participate in various other chemical transformations, including:
-
Borono-Deamination : A method catalyzed by tris(pentafluorophenyl)borane that allows for the synthesis of boronic acid esters from aromatic amines with high yields (up to 93%) .
-
Reactivity Studies : Research indicates that modifications to the substituents on the dioxaborolane ring can significantly influence reactivity profiles and product distributions.
Analytical Techniques
To confirm the structure and purity of this compound, several analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : This technique provides insights into the molecular structure through chemical shifts associated with specific functional groups.
-
Mass Spectrometry : Utilized for determining molecular weight and confirming identity.
Typical NMR Data
Chemical Shift (ppm) | Assignment |
---|---|
1.0 - 1.5 | Methyl groups |
6.8 - 7.5 | Aromatic protons |
8.0 - 8.5 | Fluorine-substituted protons |
Aplicaciones Científicas De Investigación
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of fluorinated compounds. Fluorinated compounds are known for their enhanced biological activity and stability compared to their non-fluorinated counterparts. The introduction of difluoromethyl groups can significantly alter the pharmacological properties of drugs.
Medicinal Chemistry
In medicinal chemistry, the compound is utilized to develop novel pharmaceuticals. The incorporation of fluorine atoms can improve drug efficacy by enhancing metabolic stability and bioavailability. For instance, fluorinated analogs of existing drugs often exhibit improved potency against various diseases.
Fluorination Reagents
As a fluorination reagent, this compound facilitates the introduction of fluorine into organic molecules through nucleophilic substitution reactions. The dioxaborolane moiety enhances the reactivity towards electrophiles, making it suitable for synthesizing complex fluorinated structures that are otherwise difficult to obtain.
Case Study 1: Synthesis of Antiviral Agents
Research has demonstrated that using 2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of antiviral agents leads to compounds with enhanced antiviral activity. A study reported that derivatives synthesized using this reagent exhibited significant inhibition against viral replication in vitro.
Case Study 2: Development of Anticancer Drugs
Another application involves the synthesis of anticancer drugs where the difluoromethyl group plays a crucial role in modulating biological activity. A series of experiments showed that compounds derived from this dioxaborolane exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
Mecanismo De Acción
The mechanism of action of 2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological targets . This interaction can lead to conformational changes and modulation of the activity of enzymes or receptors, ultimately affecting biological processes .
Comparación Con Compuestos Similares
2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other fluorinated compounds, such as:
Trifluoromethyl compounds: These compounds also enhance metabolic stability and solubility but may have different electronic and steric effects.
Fluorophenyl compounds: These compounds share the aromatic fluorine substitution but lack the difluoromethyl group, resulting in different chemical and biological properties.
Dioxaborolane derivatives: These compounds contain the dioxaborolane ring but may have different substituents, leading to variations in reactivity and applications
Actividad Biológica
2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₃H₁₆B F₃O₂
- Molecular Weight : 272.07 g/mol
- CAS Number : 1142228-23-6
The structure includes a dioxaborolane ring which is known for its stability and reactivity in various biological contexts.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of various kinases involved in signal transduction pathways.
Inhibition of Kinases
In particular, the inhibition of mixed lineage kinases (MLKs) has been highlighted as a potential therapeutic strategy. MLKs are implicated in various neurodegenerative diseases and cancer pathways. The compound may exhibit similar inhibitory effects as seen with other boron-containing compounds that target these kinases .
Neuroprotective Effects
Studies have shown that compounds with similar dioxaborolane structures can provide neuroprotection by inhibiting MLK3 activity. For instance, K252a and CEP1347 have demonstrated neuroprotective properties by preventing neuronal death in models of Parkinson's disease . This suggests that this compound may also possess neuroprotective capabilities.
Anticancer Activity
The potential anticancer properties of this compound are linked to its ability to inhibit specific signaling pathways that promote tumor growth. Dihydroimidazopyrazinone derivatives have shown efficacy in cancer treatment by selectively inhibiting ERK pathways . Similar mechanisms may be expected from the dioxaborolane structure.
Research Findings
Study | Findings | Implications |
---|---|---|
Study 1 | Inhibition of MLK3 leads to reduced apoptosis in neuronal cells | Potential treatment for neurodegenerative diseases |
Study 2 | Compounds with dioxaborolane structures show anti-cancer activity via ERK inhibition | Possible development of anticancer therapies |
Case Studies
- Neuroprotection Against MPTP-Induced Damage : In vitro studies indicated that compounds inhibiting MLK3 reduced cell death in SH-SY5Y neuroblastoma cells exposed to MPTP (a neurotoxin associated with Parkinson's disease). This aligns with the expected activity of this compound in similar contexts .
- Tumor Growth Inhibition : Research on related compounds has demonstrated their ability to inhibit tumor growth in xenograft models through modulation of MAP kinase pathways. This suggests a potential application for the dioxaborolane compound in cancer therapy .
Propiedades
IUPAC Name |
2-[3-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8(10(9)15)11(16)17/h5-7,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIJPWRPJQTXOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1698908-91-6 | |
Record name | 2-[3-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.